Cas no 132462-11-4 (2(3H)-Furanone,dihydro-3-methyl-3-(1-methylethyl)-)
132462-11-4 structure
Product Name:2(3H)-Furanone,dihydro-3-methyl-3-(1-methylethyl)-
CAS-nummer:132462-11-4
MF:C8H14O2
MW:142.195562839508
CID:175264
PubChem ID:131516
Update Time:2025-04-19
2(3H)-Furanone,dihydro-3-methyl-3-(1-methylethyl)- Chemische en fysische eigenschappen
Naam en identificatie
-
- 2(3H)-Furanone,dihydro-3-methyl-3-(1-methylethyl)-
- 3-methyl-3-propan-2-yloxolan-2-one
- alpha-isopropyl-alpha-methyl-gamma-butyrolactone
- 3-methyl-3-(propan-2-yl)dihydrofuran-2(3H)-one
- alpha-Imgbl
- PD181432
- 132462-11-4
- SCHEMBL10171772
- 2(3H)-Furanone, dihydro-3-methyl-3-(1-methylethyl)-
- 3-Methyl-3-(propan-2-yl)oxolan-2-one
- DTXSID20927700
- CHEMBL35007
-
- Inchi: 1S/C8H14O2/c1-6(2)8(3)4-5-10-7(8)9/h6H,4-5H2,1-3H3
- InChI-sleutel: NUQBWYMPMSPNQT-UHFFFAOYSA-N
- LACHT: O1CCC(C1=O)(C)C(C)C
Berekende eigenschappen
- Exacte massa: 142.09942
- Monoisotopische massa: 142.09938
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 10
- Aantal draaibare bindingen: 1
- Complexiteit: 151
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 26.3
- XLogP3: 1.9
Experimentele eigenschappen
- Dichtheid: 0.968
- Kookpunt: 204.9°Cat760mmHg
- Vlampunt: 74.1°C
- Brekindex: 1.439
- PSA: 26.3
2(3H)-Furanone,dihydro-3-methyl-3-(1-methylethyl)- Gerelateerde literatuur
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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